2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
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Overview
Description
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a heterocyclic compound that features a benzoxazine ring fused with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylamine with formaldehyde and thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzoxazine-thione compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzoxazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzoxazine ring can interact with various receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
- 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
- 2-(3-chlorophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
Uniqueness
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
2-(3-methylphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-10-5-4-6-11(9-10)14-16-15(18)12-7-2-3-8-13(12)17-14/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAINTQGXBPCSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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